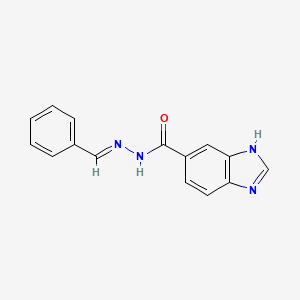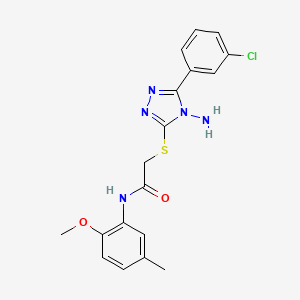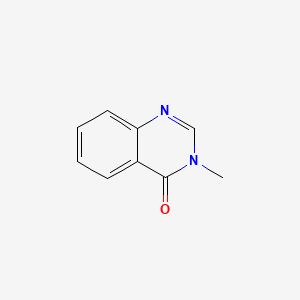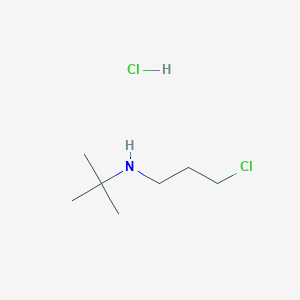
N-(tert-butyl)-3-chloropropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-3-chloropropan-1-amine hydrochloride: is an organic compound that features a tert-butyl group, a chloropropane moiety, and an amine group. This compound is typically used in organic synthesis and has applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butyl)-3-chloropropan-1-amine hydrochloride can be achieved through several methods. One common approach involves the reaction of tert-butylamine with 3-chloropropan-1-ol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring a temperature range of 0-25°C and a reaction time of several hours. The product is then purified through crystallization or distillation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs.
Chemical Reactions Analysis
Types of Reactions: N-(tert-butyl)-3-chloropropan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or other strong bases, typically under aqueous conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted amines and alcohols.
Oxidation Reactions: Products include nitroso and nitro derivatives.
Reduction Reactions: Products include secondary and tertiary amines.
Scientific Research Applications
Chemistry: N-(tert-butyl)-3-chloropropan-1-amine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of alkylamines on cellular processes. It can also serve as a building block for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the exploration of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.
Mechanism of Action
The mechanism by which N-(tert-butyl)-3-chloropropan-1-amine hydrochloride exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chloropropane moiety can undergo substitution reactions, leading to the formation of new compounds with distinct biological activities.
Comparison with Similar Compounds
- N-(tert-butyl)-3-chloropropan-1-amine
- N-(tert-butyl)-2-chloropropan-1-amine
- N-(tert-butyl)-4-chlorobutan-1-amine
Comparison: N-(tert-butyl)-3-chloropropan-1-amine hydrochloride is unique due to the presence of the hydrochloride salt, which enhances its solubility in water and other polar solvents. This property makes it more versatile in various applications compared to its non-hydrochloride counterparts. Additionally, the specific positioning of the chlorine atom on the propan-1-amine chain influences its reactivity and the types of reactions it can undergo.
Properties
CAS No. |
189336-58-1 |
|---|---|
Molecular Formula |
C7H17Cl2N |
Molecular Weight |
186.12 g/mol |
IUPAC Name |
N-(3-chloropropyl)-2-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H16ClN.ClH/c1-7(2,3)9-6-4-5-8;/h9H,4-6H2,1-3H3;1H |
InChI Key |
NSAVUXFZXDDFLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCCCCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


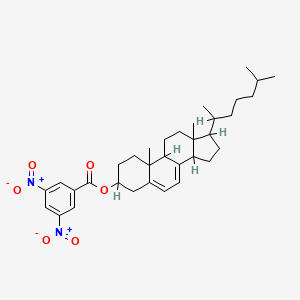
![2-hydroxy-N'-[(E)-pyridin-2-ylmethylidene]benzohydrazide](/img/structure/B12005700.png)
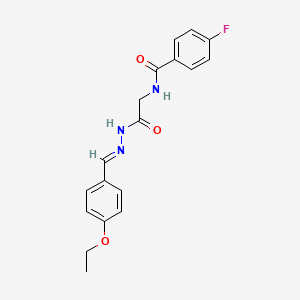


![[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12005733.png)
